molecular formula C14H13N B1614884 2-Phenylindoline CAS No. 26216-91-1

2-Phenylindoline

Cat. No.: B1614884
CAS No.: 26216-91-1
M. Wt: 195.26 g/mol
InChI Key: XZPFOJPRFUSEIH-UHFFFAOYSA-N
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Description

2-Phenylindoline is an organic compound that belongs to the class of indolines, which are bicyclic aromatic compounds containing a pyrrole ring fused to a benzene ring

Mechanism of Action

Target of Action

2-Phenylindoline, also known as 2-Phenylindole, is an organic compound that serves as the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene . Therefore, the primary targets of this compound are estrogen receptors. These receptors play a crucial role in the regulation of reproductive and sexual development, bone health, cardiovascular health, and other physiological functions.

Mode of Action

As a selective estrogen receptor modulator, this compound binds to estrogen receptors, modulating their activity. This binding can either activate or inhibit the receptors depending on the specific context, leading to changes in the transcription of target genes .

Biochemical Pathways

The interaction of this compound with estrogen receptors influences several biochemical pathways. These pathways are primarily related to the regulation of cell growth and proliferation, apoptosis, and other cellular functions . The exact downstream effects can vary depending on the specific cell type and the presence of other signaling molecules.

Pharmacokinetics

Like other serms, it is likely to be well-absorbed orally and metabolized primarily in the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach and individual differences in metabolism.

Result of Action

The molecular and cellular effects of this compound’s action depend on its modulation of estrogen receptor activity. This can lead to changes in cell growth and proliferation, potentially influencing the development and progression of diseases such as cancer . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other signaling molecules can affect its binding to estrogen receptors and subsequent effects . Additionally, factors such as pH and temperature can influence its stability and activity .

Biochemical Analysis

Biochemical Properties

2-Phenylindoline interacts with various enzymes, proteins, and other biomolecules. It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene . These interactions play a crucial role in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylindoline can be synthesized through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with acetophenone in the presence of an acid catalyst to form acetophenone phenylhydrazone. This intermediate then undergoes cyclization to produce this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the heteroannulation of 2-haloaniline derivatives and phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium or copper complexes . Another method involves the copper-catalyzed intermolecular C-H amination of enamines under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted indolines and indoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

    2-Phenylindole: Similar in structure but differs in the position of the nitrogen atom within the ring.

    Indole: The parent compound of indoline, lacking the phenyl group.

    Indoline: The parent structure of 2-Phenylindoline, without the phenyl substitution.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-phenyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPFOJPRFUSEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949089
Record name 2-Phenyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26216-91-1
Record name 2-Phenylindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26216-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylindoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026216911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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